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Compound of Interest

Compound Name: 7-lodoquinazolin-4(3h)-one

Cat. No.: B1418158

Foreword: Unveiling the Potential of a Niche
Scaffold

In the vast landscape of medicinal chemistry, the quinazolin-4(3H)-one core stands as a
privileged scaffold, a testament to its remarkable versatility and therapeutic relevance. Its
derivatives have permeated numerous drug discovery programs, leading to approved
therapeutics for a range of diseases, most notably in oncology. While much of the research has
focused on substitutions at the 2, 3, and 6-positions, the 7-substituted isomers remain a less
explored, yet potentially rich, territory for innovation. This guide delves into the chemical
intricacies of a specific, underrepresented member of this family: 7-lodoquinazolin-4(3H)-one.

This document is crafted for the discerning researcher, scientist, and drug development
professional. It moves beyond a mere recitation of facts to provide a foundational
understanding of this molecule's chemical properties, a plausible and detailed synthetic route,
and an exploration of its potential reactivity and applications. By synthesizing established
principles of quinazolinone chemistry with insights gleaned from its close isomers, we aim to
equip you with the knowledge to confidently approach the synthesis, characterization, and
strategic utilization of this intriguing compound.

Physicochemical and Structural Characteristics

While specific experimental data for 7-lodoquinazolin-4(3H)-one is not extensively reported in
publicly available literature, we can predict its core properties based on the well-characterized
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parent quinazolin-4(3H)-one and its other halogenated analogs. The introduction of an iodine

atom at the 7-position is expected to significantly influence its molecular weight, lipophilicity,

and electronic properties, thereby impacting its solubility, reactivity, and biological interactions.

Property

Predicted
Valuel/lnformation

Rationale/Reference

Molecular Formula

CsHsIN20

Based on core structure and

substituent.
] Calculated from the molecular
Molecular Weight 272.04 g/mol
formula.
) ) Typical for quinazolinone
Appearance Off-white to pale yellow solid o
derivatives.
Halogenated quinazolinones
Melting Point >250 °C (with decomposition) often exhibit high melting
points.[1]
Sparingly soluble in water; The quinazolinone core
Solubility soluble in polar aprotic imparts some polarity, but the
solvents (e.g., DMSO, DMF). iodine increases lipophilicity.
Indicates the compound is not
CAS Number Not readily available widely commercialized or

extensively studied.

Proposed Synthesis of 7-lodoquinazolin-4(3H)-one:
A Step-by-Step Protocol

The synthesis of 7-lodoquinazolin-4(3H)-one can be logically approached through the well-

established cyclization of a substituted anthranilamide. The key challenge lies in the

preparation of the requisite starting material, 2-amino-4-iodobenzamide. Below is a proposed,

robust synthetic workflow.

Diagrammatic Overview of the Synthetic Workflow
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R Part 3: Cyclization
Part 1: Synthesis of 2-Amino-4-iodobenzoic Acid Part 2: Amidation

Di in o L Amidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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